Tributylhexadecylphosphonium bromide

Description

Contextualization of Quaternary Phosphonium (B103445) Salts in Modern Chemistry

Quaternary phosphonium salts (QPSs) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. beilstein-journals.org This structure is analogous to quaternary ammonium (B1175870) salts, but the larger size and lower electronegativity of phosphorus compared to nitrogen lead to distinct chemical properties. In modern chemistry, QPSs are widely utilized as phase-transfer catalysts, reagents in organic synthesis (such as in the Wittig reaction), and as components of ionic liquids. beilstein-journals.orgresearchgate.net Furthermore, their amphiphilic nature, arising from the combination of a charged headgroup and organic side chains, makes them effective surfactants. sigmaaldrich.com The biological activity of QPSs has also been an area of intense research, with many compounds demonstrating significant antimicrobial properties. beilstein-journals.org

Foundational Principles of Phosphonium Cationic Chemistry

The chemistry of phosphonium cations is governed by the tetrahedral arrangement of the four organic substituents around the central phosphorus atom. The stability of the phosphonium cation is influenced by the nature of these substituents. Bulky alkyl or aryl groups can provide steric hindrance, which can enhance the stability of the cation by protecting the phosphorus center from nucleophilic attack. researchgate.net The formation of quaternary phosphonium salts is typically achieved through the alkylation of a tertiary phosphine (B1218219) with an alkyl halide. mdpi.com This reaction, a nucleophilic substitution, is a fundamental process in organophosphorus chemistry. The resulting phosphonium salts are generally stable, crystalline solids. nih.gov The reactivity of phosphonium salts is often centered on the acidity of the protons on the carbon atoms alpha to the phosphorus center, which is a key principle in their use for generating ylides for the Wittig reaction. nih.gov

Scope and Significance of Tributylhexadecylphosphonium Bromide in Scientific Inquiry

The significance of this compound in scientific inquiry is demonstrated by its diverse applications:

Phase-Transfer Catalysis: It serves as a highly effective phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase). iau.irresearchgate.net This is crucial for many organic syntheses, leading to higher yields and milder reaction conditions.

Ionic Liquids: As a phosphonium salt, it is a precursor for or can be used directly as an ionic liquid. iau.ir Ionic liquids are salts with low melting points that are finding increasing use as "green" solvents and electrolytes in various chemical and electrochemical applications due to their low volatility and high thermal stability. nih.gov

Surfactant: The amphiphilic nature of this compound makes it an effective cationic surfactant. sigmaaldrich.comphasetransfercatalysis.com It can be used to reduce surface tension and form micelles in solution, which is relevant in areas such as detergency, emulsification, and nanoparticle synthesis.

Biotechnology: In the field of biotechnology, it has been employed in the extraction and purification of biomolecules. iau.ir Its ability to interact with biological molecules and alter phase properties can be harnessed to improve the efficiency of separation processes.

The following sections will delve deeper into the specific properties and research findings related to this compound, illustrating its versatility and importance in advancing chemical research.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₈H₆₀BrP |

| Molecular Weight | 507.65 g/mol |

| CAS Number | 14937-45-2 |

| Appearance | White to off-white or pale yellow powder/crystals researchgate.net |

| Melting Point | 56-58 °C sigmaaldrich.comresearchgate.net |

| Solubility | Soluble in organic solvents; methanol (B129727): 0.1 g/mL, clear iau.ir |

| EINECS Number | 239-014-9 |

| MDL Number | MFCD00011775 |

Detailed Research Findings: this compound as a Phase-Transfer Catalyst

A notable application of this compound is its use as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidinones/thiones via the Biginelli reaction. This multi-component reaction is of significant importance in medicinal chemistry due to the therapeutic properties of the resulting heterocyclic compounds. Research has shown that this compound can efficiently catalyze this reaction under mild conditions, offering advantages such as shorter reaction times and excellent product yields. iau.ir

The table below presents the results from a study where various aromatic aldehydes were reacted with a β-ketoester and urea (B33335) or thiourea (B124793) in the presence of a catalytic amount of this compound.

Synthesis of 3,4-Dihydropyrimidinones/thiones using this compound as a Catalyst iau.ir

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 45 | 90 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 60 | 85 |

| 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 50 | 88 |

| 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 70 | 82 |

| 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 80 | 75 |

| Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 60 | 80 |

| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 75 | 78 |

Reaction conditions: Aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) in ethanol (B145695) at 80°C.

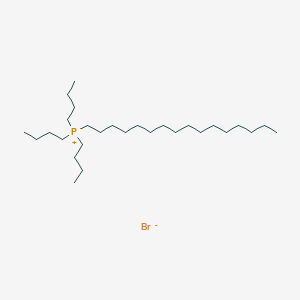

Structure

2D Structure

Properties

IUPAC Name |

tributyl(hexadecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVBINGWVJJDPU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884776 | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | Tributylhexadecylphosphonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14937-45-2 | |

| Record name | Hexadecyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tributylhexadecyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylhexadecylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Functionalization of Tributylhexadecylphosphonium Bromide

Established Synthetic Methodologies for Tributylhexadecylphosphonium Bromide

The primary and most common method for synthesizing this compound is through the quaternization of a tertiary phosphine (B1218219). This reaction involves the nucleophilic attack of tributylphosphine (B147548) on 1-bromohexadecane. The lone pair of electrons on the phosphorus atom of tributylphosphine attacks the electrophilic carbon atom of 1-bromohexadecane, which bears the bromine atom. This results in the formation of a new carbon-phosphorus bond and the displacement of the bromide ion, leading to the formation of the desired phosphonium (B103445) salt.

The general reaction is as follows:

(CH₃(CH₂)₃)₃P + CH₃(CH₂)₁₄CH₂Br → [CH₃(CH₂)₁₅P(CH₂(CH₂)₂CH₃)₃]⁺Br⁻

This synthesis is a specific example of the Menschutkin reaction, a well-established method for the synthesis of quaternary ammonium (B1175870) and phosphonium salts.

Reaction Optimization in this compound Synthesis

The efficiency of the synthesis of this compound can be influenced by several reaction parameters. Optimizing these conditions is crucial for maximizing yield and purity while minimizing reaction time and energy consumption. Key parameters that are often optimized include temperature, reaction time, solvent, and catalyst loading. nih.gov

A common approach to optimization is the "one-factor-at-a-time" (OFAT) method, where one parameter is varied while others are kept constant to determine its effect on the reaction outcome. nih.gov For instance, the reaction media and catalyst might be optimized first, followed by temperature and reaction time. nih.gov Statistical methods like Design of Experiments (DoE) offer a more robust and efficient approach to optimization by simultaneously varying multiple factors. nih.gov

| Parameter | Condition | Effect on Yield |

| Temperature | Increased | Generally increases reaction rate, but may lead to side reactions if too high. |

| Solvent | Aprotic polar solvents (e.g., acetonitrile, DMF) | Can facilitate the reaction by stabilizing the transition state. |

| Reactant Ratio | Slight excess of tributylphosphine | Can drive the reaction to completion. |

Anion Exchange and Derivatization Strategies

The properties and reactivity of this compound can be significantly altered by exchanging its bromide anion for other anions. This process, known as anion exchange, opens up a wide range of possibilities for creating new derivatives with tailored properties for specific applications.

Synthesis of Tributylhexadecylphosphonium Persulfate for Enhanced Catalysis

A notable example of anion exchange is the synthesis of tributylhexadecylphosphonium persulfate. This is achieved by reacting this compound with potassium persulfate (K₂S₂O₈). ijnc.ir In this reaction, the bromide anion is replaced by the persulfate anion (S₂O₈²⁻). ijnc.ir

The resulting tributylhexadecylphosphonium persulfate has been shown to be a more effective catalyst in certain organic reactions, such as the one-pot synthesis of 3,4-dihydropyrimidinones (thiones). ijnc.ir The enhanced catalytic activity is attributed to the persulfate anion providing two active sites for the activation of reactants. ijnc.ir This modification has been reported to significantly reduce reaction times in Biginelli reactions.

| Catalyst | Reaction Time for Dihydropyrimidinone Synthesis |

| This compound | 6 hours |

| Tributylhexadecylphosphonium persulfate | 45 minutes |

In Situ Generation of Hydrophobic Ionic Liquids from this compound

This compound can serve as a precursor for the in situ generation of hydrophobic ionic liquids. Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. By exchanging the hydrophilic bromide anion with a hydrophobic anion, the resulting phosphonium salt becomes significantly less soluble in water and more soluble in nonpolar organic solvents.

This transformation can be achieved by reacting an aqueous solution of this compound with a salt containing a large, hydrophobic anion, such as bis(2,4,4-trimethylpentyl)phosphinate or bis(2-ethylhexyl) phosphate. nih.gov The resulting hydrophobic ionic liquid will phase-separate from the aqueous solution, allowing for easy isolation. The properties of these ionic liquids, such as their viscosity and thermal stability, can be tuned by the choice of the anion. rsc.org

Strategic Chemical Modifications of this compound

Beyond anion exchange, the chemical structure of this compound can be strategically modified to fine-tune its properties. These modifications can involve altering the alkyl chains attached to the phosphorus atom.

For example, the hydrophobic character of the phosphonium cation can be increased by using longer alkyl chains in the initial synthesis, such as replacing a butyl group with an octyl group. Conversely, introducing different functional groups onto the alkyl chains can impart new chemical reactivity or physical properties.

Tributylhexadecylphosphonium Bromide in Catalysis

Mechanisms and Applications in Phase Transfer Catalysis

Tributylhexadecylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a highly effective phase transfer catalyst (PTC). chemimpex.com Phase transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comscienceinfo.com The catalyst, possessing both hydrophilic and lipophilic (organophilic) properties, transports a reactant from one phase to the other, thereby enabling the reaction to proceed. dalalinstitute.com this compound's structure, featuring three butyl groups and one long hexadecyl chain attached to a positively charged phosphorus atom, makes it highly soluble in organic solvents. chemimpex.comphasetransfercatalysis.com This high organophilicity allows it to form loose, reactive ion pairs, enhancing its catalytic activity. phasetransfercatalysis.com

The general mechanism for a PTC like this compound involves the phosphonium cation (Q+) pairing with an anion from the aqueous phase (for example, a hydroxide (B78521) ion, OH⁻) to form an ion pair (Q⁺OH⁻). phasetransfer.comhuji.ac.il This ion pair is sufficiently lipophilic to cross the phase boundary into the organic phase, where the anion can react with the organic substrate. phasetransfer.comoperachem.com After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle. phasetransfer.com This process accelerates reaction rates, often leading to higher yields and fewer byproducts under milder conditions compared to conventional methods. dalalinstitute.com

Elucidation of Hydroxide Ion Transfer Mechanisms in this compound Catalysis

In reactions initiated by hydroxide ions under phase-transfer catalysis conditions (PTC/OH⁻ systems), the mechanism of hydroxide ion transfer is crucial. The prevailing theory for catalysts like this compound is the "hydroxide ion extraction mechanism". huji.ac.il This mechanism posits that the phosphonium cation extracts the hydroxide ion from the aqueous phase into the organic phase. huji.ac.il

The process can be described in the following steps:

Ion Exchange: At the aqueous-organic interface, the tributylhexadecylphosphonium cation (Q⁺) exchanges its initial bromide anion (Br⁻) for a hydroxide ion (OH⁻) from the concentrated aqueous alkali solution.

Phase Transfer: The newly formed ion pair, Q⁺OH⁻, which is highly organophilic due to the long alkyl chains, is transferred from the interface into the bulk organic phase. huji.ac.il

Reaction: In the organic phase, the hydroxide ion, now a "naked" and highly reactive base, can deprotonate an organic substrate, initiating the desired reaction (e.g., isomerization, dehydrohalogenation). huji.ac.ilhuji.ac.il

The efficiency of this extraction is influenced by several factors, including the lipophilicity of the catalyst and the competition from other anions. huji.ac.il The large size and organophilicity of the tributylhexadecylphosphonium cation make it particularly effective at extracting the otherwise highly hydrophilic hydroxide ion into the organic medium, even in the presence of more lipophilic competing anions like bromide. huji.ac.ilhuji.ac.il Kinetic studies on similar PTC/OH⁻ systems have shown that the reaction rate can be dependent on catalyst concentration and temperature, which supports the extraction mechanism where the transfer of the hydroxide ion is a key step in the catalytic cycle. huji.ac.il

Catalytic Efficiency in Heterogeneous Reaction Systems

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants. wikipedia.org Phase transfer catalysis is a special form of this, creating a bridge between two immiscible liquid phases or a solid and a liquid phase. dalalinstitute.comwikipedia.org this compound demonstrates high efficiency in such systems by effectively overcoming the phase barrier that would otherwise prevent or slow the reaction. chemimpex.comdalalinstitute.com

The efficiency of a heterogeneous catalytic reaction is often influenced by factors like mass transfer, adsorption of reactants onto the catalyst surface, and the intrinsic reaction rate. wikipedia.orgd-nb.info In PTC systems using this compound, the catalyst enhances the mass transfer of the reactive anion into the organic phase. phasetransfer.com The large, polarizable phosphorus center and the surrounding alkyl groups in the tributylhexadecylphosphonium cation create a "soft" cation that forms a loose ion pair with the transferred anion. phasetransfercatalysis.com This "naked" anion is less solvated by water and is therefore more reactive, leading to a significant increase in the intrinsic reaction rate within the organic phase. operachem.com This anion activation is a key contributor to the catalyst's high efficiency. operachem.com

Advanced Applications in Polymer Depolymerization

The robust nature and high efficiency of this compound make it a valuable catalyst for challenging reactions such as the depolymerization of stable polymers. This is particularly relevant in the context of chemical recycling, where waste polymers are broken down into their constituent monomers for reuse. researchgate.netmdpi.com

Polyethylene (B3416737) terephthalate (B1205515) (PET) is a widely used polymer in packaging and textiles, and its chemical recycling is a key goal for a circular economy. researchgate.netnih.gov One of the primary methods for chemical recycling is hydrolysis, which breaks PET down into terephthalic acid (TPA) and ethylene (B1197577) glycol (EG). mdpi.comnih.gov Alkaline hydrolysis, using an aqueous solution of a base like sodium hydroxide (NaOH), is a common approach. mdpi.com

However, the reaction is typically slow because the water-insoluble PET polymer has limited contact with the aqueous hydroxide solution. researchgate.netmdpi.com this compound has been identified as a highly effective phase transfer catalyst for accelerating PET alkaline hydrolysis. researchgate.netmdpi.com It functions by transferring hydroxide ions from the aqueous phase to the surface of the solid PET polymer, where they can attack the ester linkages and initiate depolymerization. researchgate.net This catalytic action dramatically increases the reaction rate. Research has shown that using this compound can reduce the time required to achieve over 90% PET conversion from 10 hours to just 1.5 hours at 80°C. researchgate.netmdpi.com The process is described by a shrinking core model, where the degradation starts at the outer surface of the PET particles and moves inward. researchgate.net

The valorization of PET waste through chemical recycling requires optimizing the process to be efficient and economically viable. For the alkaline hydrolysis of PET catalyzed by this compound, key parameters include temperature, catalyst concentration, and reaction time. researchgate.netresearchgate.net

Studies have demonstrated that this compound is among the most effective catalysts for this process. mdpi.com Optimal conditions have been identified to maximize the yield of terephthalic acid (TPA), the valuable monomer product. mdpi.comresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | This compound | researchgate.netmdpi.com |

| Reaction | Alkaline Hydrolysis of PET | mdpi.com |

| Temperature | 80°C | mdpi.com |

| Reaction Time | 1.5 hours | researchgate.netmdpi.com |

| Conversion | >90% | researchgate.netmdpi.com |

This data highlights the catalyst's ability to facilitate high conversion rates under relatively mild conditions and in a significantly shorter timeframe compared to uncatalyzed reactions, making it a strong candidate for industrial applications in PET recycling. researchgate.netmdpi.com

Role in Multicomponent Organic Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. This compound has proven to be a novel and efficient catalyst for such reactions. iau.ir

Specifically, it has been successfully used to catalyze the one-pot, three-component Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones and their thio-analogues. iau.ir These compounds are an important class of heterocycles with significant therapeutic and pharmaceutical properties. iau.ir The traditional Biginelli reaction often requires strongly acidic conditions and can result in low yields. iau.ir

The use of this compound as a catalyst offers several advantages, including milder reaction conditions, shorter reaction times (45-80 minutes), and excellent product yields (60-90%). iau.ir The optimal catalytic activity was achieved with a 10 mol% concentration of the catalyst in ethanol (B145695) at 80°C. iau.ir The catalyst's effectiveness in this MCR underscores its versatility beyond simple biphasic systems, promoting complex organic transformations efficiently. iau.irijnc.ir

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst Loading | 10 mol% | iau.ir |

| Solvent | Ethanol | iau.ir |

| Temperature | 80°C | iau.ir |

| Reaction Time | 45-80 minutes | iau.ir |

| Product Yield | 60-90% | iau.ir |

Facilitation of Imidazole Synthesis via this compound Catalysis

This compound also serves as an effective catalyst in the synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net This one-pot, three-component reaction involves the condensation of benzil, an aromatic aldehyde, and ammonium (B1175870) acetate. The use of TBHDPB as a catalyst in ethanol at reflux provides a straightforward and efficient route to these important heterocyclic compounds. researchgate.net

This catalytic method presents several advantages over previously reported procedures, including achieving excellent yields and requiring shorter reaction times. researchgate.net The catalytic activity of TBHDPB in this synthesis can be further enhanced by modifying the anion associated with the phosphonium cation, as discussed in the following section. ijnc.ir The mild reaction conditions and the efficiency of the catalyst make this a valuable method for the synthesis of a variety of substituted imidazoles. researchgate.netijnc.ir

Ionic Liquid Formulations for Catalytic Processes

Design and Performance of this compound-Derived Ionic Liquid Catalysts

The catalytic properties of this compound can be significantly enhanced through the strategic design of derived ionic liquid catalysts. A key approach involves the displacement of the bromide anion with other anions to create a more active catalytic species. ijnc.ir

One notable example is the synthesis of tributylhexadecylphosphonium peroxypersulfate. This is achieved by reacting TBHDPB with potassium peroxypersulfate, which results in the substitution of the bromide anion (Br⁻) with the peroxypersulfate anion (S₂O₈²⁻). ijnc.ir This modification creates a catalyst with two active sites, leading to improved performance in condensation and cyclization reactions. ijnc.ir

The resulting tributylhexadecylphosphonium peroxypersulfate has been successfully employed as a more efficient catalyst for the synthesis of both dihydropyrimidinones and imidazoles compared to the original bromide salt. ijnc.ir The enhanced catalytic activity is attributed to the presence of the peroxypersulfate anion. This approach highlights a method for designing ionic liquid catalysts with tailored properties for specific organic transformations. The benefits of this derived catalyst include mild reaction conditions, low cost, and ease of use. ijnc.ir

Table 2: Comparison of TBHDPB and its Derived Catalyst

| Catalyst | Anion | Application | Advantage of Derived Catalyst |

| This compound (TBHDPB) | Bromide (Br⁻) | Synthesis of dihydropyrimidinones and imidazoles | Baseline catalyst |

| Tributylhexadecylphosphonium peroxypersulfate | Peroxypersulfate (S₂O₈²⁻) | Synthesis of dihydropyrimidinones and imidazoles | Improved catalytic activity |

Tributylhexadecylphosphonium Bromide in Advanced Materials Science

Engineering of Functional Materials through Tributylhexadecylphosphonium Bromide Incorporation

The integration of this compound into material matrices is a key strategy for developing advanced functional materials. Its role as both a structural component and a surface-active agent facilitates the engineering of materials with tailored properties for specific applications in fields like catalysis and nanotechnology. nih.gov

As a phosphonium-based ionic liquid, this compound offers distinct advantages, including thermal stability, which makes it a valuable component in the design of robust ionic liquid-based materials.

When an ionic liquid like this compound is confined within nanoporous structures, its physicochemical behavior can deviate significantly from its bulk properties. mdpi.com This phenomenon, known as the confinement effect, arises from the interactions between the ions and the pore-wall surfaces. mdpi.comresearchgate.net The confinement can disrupt the typical cation-anion interactions and organized cluster structures found in the bulk liquid. mdpi.com

For this compound, the large steric hindrance from its butyl and hexadecyl chains, combined with the electrostatic interactions of the phosphonium (B103445) head with the matrix, would influence its arrangement and mobility within nanoscale pores. This can lead to changes in phase-transition temperatures, such as melting point reductions, and slower ion transport dynamics. researchgate.net The diffusivity of molecules within an ionic liquid confined in mesoporous silica (B1680970) can be orders of magnitude lower than in the bulk state, a critical consideration for applications in separations and catalysis. nih.gov

The interaction of this compound with nanoparticle surfaces is governed by its nature as a cationic surfactant. The positively charged phosphonium head can electrostatically adsorb onto negatively charged surfaces of nanoparticles, while the long, nonpolar hexadecyl and butyl chains extend outwards, creating a stabilizing layer. nih.govrsc.org This process is crucial for preventing the aggregation of nanoparticles in colloidal dispersions.

The adsorption of surfactants and nanoparticles can significantly reduce the interfacial tension (IFT) between two phases, a key factor in many applications. e3s-conferences.org The presence of nanoparticles combined with a surfactant can induce a more effective IFT reduction than either component alone. e3s-conferences.org The structure of this compound allows it to act as an effective capping agent, modifying the surface chemistry and charge of nanoparticles, which is essential for their subsequent functionalization and use in biosensors or other advanced systems. nih.gov

This compound serves as a key enabling tool in nanotechnology, used both in the synthesis of novel nanomaterials and in the strategic alteration of material surfaces to achieve desired properties.

The functionalization of gold nanoparticles (AuNPs) is critical for their use in biomedical applications. qub.ac.uk this compound (referred to as THPB in some studies) has been successfully used as a surface modifier for AuNPs to create advanced colorimetric nanoprobes. nih.gov

In one notable study, AuNPs were coated with this compound to develop a novel probe for detecting complexed Cr(III) species in water. nih.gov Unlike traditional modifiers, the cationic surfactant coating facilitated a detection system based on the analyte-induced aggregation of the AuNPs. nih.gov This specific interaction endowed the nanoprobe with high selectivity for Cr(III)-citrate complexes over other interfering substances. nih.gov The resulting THPB-AuNPs demonstrated excellent stability, maintaining consistent detection performance for at least 30 days at room temperature. nih.gov

Table 1: Performance Characteristics of THPB-Functionalized Gold Nanoprobe for Cr(III) Detection

| Parameter | Detection Method | Detection Limit (μM) |

|---|---|---|

| Sensitivity | Naked Eye | 8.0 |

This table summarizes the detection limits of the this compound-coated gold nanoparticle probe for complexed Cr(III) species. Data sourced from Anal Chem. 2021. nih.gov

The modification of substrate surfaces is essential for improving compatibility between different materials, particularly for rendering hydrophilic surfaces more organophilic. ekb.egekb.eg this compound has been effectively used to modify the surface of natural clay minerals like montmorillonite (B579905) (MMT). ekb.egekb.eg

In a study on Egyptian montmorillonite, a hydrophilic clay, modification was achieved by exchanging the interlayer cations with the tributylhexadecylphosphonium cation. ekb.eg This process, known as intercalation, inserts the bulky organic cations between the clay layers, forcing them apart and increasing the interlayer (basal) spacing. ekb.egrasayanjournal.co.in This structural change transforms the clay's surface character from hydrophilic to organophilic, making it more compatible with polymer matrices for the synthesis of nanocomposites. ekb.eg Furthermore, thermogravimetric analysis revealed that the MMT modified with the tributylhexadecylphosphonium cation exhibited higher thermal stability than clay modified with a common ammonium-based surfactant. ekb.eg

Table 2: Effect of Modification Method on Basal Spacing of Montmorillonite Clay

| Sample | Modification Method | Basal Spacing (d₀₀₁) Å |

|---|---|---|

| Unmodified MMT | None | 13.84 |

| OMMT2-A (THPB-modified) | Magnetic Stirrer | 16.50 |

This table shows the increase in interlayer spacing of Egyptian montmorillonite (MMT) clay after modification with this compound (THPB) using different techniques. Data sourced from the Journal of Encapsulation and Adsorption Sciences, 2016. ekb.eg

Nanomaterial Fabrication and Surface Modification with this compound

Polymer and Biopolymer Composites Development

This compound (TBHPB) plays a crucial role as an organic modifier in the development of polymer nanocomposites. Naturally occurring clays (B1170129), such as montmorillonite (MMT), are hydrophilic, which makes them inherently incompatible with most hydrophobic polymers. mdpi.com This incompatibility hinders their dispersion and limits the potential for property enhancement. To overcome this, the clay surface is modified through an ion-exchange reaction where the inorganic cations (like Na+) in the clay galleries are replaced by organic cations, such as the tributylhexadecylphosphonium cation from TBHPB. mdpi.comekb.eg

The structure of the TBHPB cation, featuring a positively charged phosphorus head and long, nonpolar alkyl chains (one hexadecyl and three butyl groups), is key to its function. The phosphonium head electrostatically binds to the negatively charged silicate (B1173343) layers of the clay, while the bulky, hydrophobic alkyl chains extend into the gallery space. This process transforms the clay's surface from hydrophilic to organophilic, reducing its surface energy and making it more compatible with non-polar polymer matrices. mdpi.commdpi.com This modification is a critical first step, facilitating the intercalation of polymer chains into the clay galleries to form well-dispersed nanocomposites. ekb.eg Studies have shown that modifying MMT with TBHPB can result in a significant organic content within the clay structure, for instance, around 24%. ekb.eg This organo-modification is essential for achieving the enhanced thermal, mechanical, and barrier properties sought in advanced polymer composite materials. ekb.egresearchgate.net

The use of this compound as a modifier is instrumental in forming intercalated and exfoliated nanobiocomposites. The primary goal of modifying clay with TBHPB is to increase the interlayer spacing, also known as the d-spacing or basal spacing, between the silicate platelets. ekb.egcanada.ca The long hexadecyl chain of the phosphonium salt effectively props open the clay galleries, creating sufficient space for polymer chains to penetrate. toyota-ti.ac.jp

Research on polylactide (PLA) nanocomposites has demonstrated a clear relationship between the alkyl chain length of the phosphonium salt modifier and the resulting gallery spacing. As the chain length increases, so does the d-spacing, which facilitates easier intercalation of the polymer. toyota-ti.ac.jp For instance, smectite clay modified with a C16 phosphonium salt (containing a hexadecyl chain like TBHPB) shows a larger d-spacing than clays modified with shorter C12 or C8 chains. toyota-ti.ac.jp This increased spacing is a prerequisite for the polymer melt or solution to diffuse into the galleries, leading to the formation of an intercalated structure, where polymer chains are inserted between ordered clay layers. toyota-ti.ac.jpresearchgate.net In some cases, with sufficient compatibility and processing energy, the layers can be completely separated and dispersed individually throughout the polymer matrix, a structure known as exfoliation. ekb.eg Techniques like X-ray diffraction (WAXD) are used to measure the change in d-spacing, confirming the degree of intercalation. researchgate.nettoyota-ti.ac.jp

Table 1: Effect of Phosphonium Salt Modifier Chain Length on Smectite Clay d-spacing

This table illustrates how the interlayer gallery spacing (d(001)) of smectite clay increases with the carbon chain length of the organic phosphonium modifier, based on data from studies on polylactide nanocomposites.

| Modifier Chain Length | d-spacing (nm) |

|---|---|

| C8 (Octyl) | 1.69 |

| C12 (Dodecyl) | 1.78 |

| C16 (Hexadecyl) | 1.87 |

Data sourced from Maiti et al., 2002. toyota-ti.ac.jp

The incorporation of clays organically modified with this compound can significantly influence the thermal degradation kinetics of polymeric systems. A primary reason for this is the enhanced thermal stability of phosphonium salts compared to the more commonly used ammonium (B1175870) salts. canada.ca This intrinsic stability of the modifier means the resulting organoclay itself does not decompose at lower temperatures, which could otherwise initiate polymer degradation. ekb.egresearchgate.net

When this thermally stable organoclay is well-dispersed within a polymer matrix to form a nanocomposite, it improves the degradation characteristics of the entire system. mostwiedzy.pl The finely dispersed silicate layers act as a physical barrier. mdpi.comresearchgate.net This barrier mechanism, often referred to as the "tortuous path" effect, hinders the diffusion of volatile, flammable degradation products out of the polymer and limits the permeation of oxygen into it. mostwiedzy.plresearchgate.net This suppression of mass and heat transfer effectively slows down the degradation process.

Kinetics studies on various polymer-clay nanocomposites show that the presence of the dispersed clay platelets can increase the activation energy (Ea) of thermal degradation. mdpi.commostwiedzy.plmdpi.com An increase in activation energy signifies that more energy is required to initiate and propagate the degradation reactions, resulting in a shift of the decomposition onset to higher temperatures. mostwiedzy.pl The improved thermal stability imparted by phosphonium-modified clays therefore alters the degradation kinetics, leading to materials that can withstand higher processing and service temperatures. researchgate.net

Table 2: Conceptual Influence of TBHPB-Modified Clay on Polymer Degradation Kinetics

This table summarizes the general effects that the incorporation of thermally stable, well-dispersed organoclay has on the thermal degradation behavior of a polymer matrix.

| Kinetic Parameter / Observable Effect | Influence of Dispersed Organoclay | Underlying Mechanism |

|---|---|---|

| Onset Decomposition Temperature | Increase | Barrier effect of clay layers; inherent thermal stability of phosphonium salt. researchgate.netmostwiedzy.pl |

| Activation Energy of Degradation (Ea) | Increase | Clay layers hinder diffusion of radicals and degradation products, requiring more energy for decomposition. mdpi.commostwiedzy.pl |

| Rate of Mass Loss | Decrease | Tortuous path for volatile products escaping the matrix. researchgate.net |

| Char Yield | Increase | Clay layers promote char formation, creating a protective insulating layer. researchgate.net |

Applications in Electrochemical Systems

This compound is a quaternary phosphonium salt that serves as a precursor or component in the formulation of ionic liquids (ILs) for electrochemical applications. iolitec.de Ionic liquids are salts with melting points below 100°C that are valued as electrolytes in devices like batteries and supercapacitors due to a unique combination of properties. nih.gov

Phosphonium-based ILs are particularly attractive for these applications due to several favorable characteristics compared to their more common ammonium-based counterparts. They often exhibit superior thermal stability, lower melting temperatures, and improved conductivity. mdpi.com Most importantly, they possess a wide electrochemical stability window, meaning they can operate at higher voltages without decomposing, which is crucial for high-energy storage devices. nih.govmdpi.com

The formulation of a functional ionic liquid often involves anion exchange, or metathesis, where the bromide anion of TBHPB is replaced with a different anion to tailor the IL's properties. mdpi.comarpnjournals.org For electrochemical applications, anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and bis(fluorosulfonyl)imide ([FSI]⁻) are frequently used. These anions are known to form ILs with low viscosity, high ionic conductivity, and excellent stability. mdpi.com The process typically involves reacting the phosphonium bromide salt with a lithium or sodium salt of the desired anion in a suitable solvent. arpnjournals.org The resulting phosphonium IL can then be used as a non-flammable, non-volatile, and highly conductive electrolyte, addressing key safety and performance challenges in modern battery and supercapacitor technology. nih.gov

Table 3: Key Properties of Phosphonium-Based Ionic Liquids for Electrochemical Systems

This table highlights the advantageous properties of phosphonium ionic liquids that make them suitable for use as electrolytes in batteries and supercapacitors.

| Property | Benefit in Electrochemical Systems |

|---|---|

| Wide Electrochemical Window (>3 V) | Enables operation at higher cell voltages, leading to higher energy density. mdpi.com |

| High Thermal Stability | Improves the safety and operational range of the energy storage device. nih.govarpnjournals.org |

| Non-Flammability & Low Volatility | Significantly enhances device safety by replacing flammable organic solvents. nih.gov |

| High Ionic Conductivity | Facilitates rapid ion transport, leading to higher power density and faster charge/discharge rates. mdpi.com |

| Tunable Properties | The cation and anion can be modified to optimize viscosity, conductivity, and other properties for specific applications. mdpi.comarpnjournals.org |

Biotechnological and Biomedical Investigations of Tributylhexadecylphosphonium Bromide

Advanced Bioseparation and Purification Techniques

The efficient separation and purification of biomolecules are critical steps in biotechnology and pharmaceutical development. Tributylhexadecylphosphonium bromide has emerged as a valuable tool in these processes, particularly in the formation of aqueous two-phase systems (ATPS).

Aqueous two-phase systems (ATPS) containing phosphonium-based ionic liquids like this compound offer an effective method for the extraction and purification of biomolecules. nih.gov The partitioning of a target biomolecule between the two aqueous phases is a complex process influenced by a variety of factors that can be optimized to enhance extraction efficiency.

The optimization of biomolecule extraction protocols using ATPS involves the systematic adjustment of several key parameters:

Ionic Liquid Concentration: The concentration of this compound directly impacts the formation of the biphasic system and the partitioning of the target molecule. An increase in its concentration can enhance the hydrophobicity of one of the phases, which is particularly advantageous for the separation of hydrophobic biomolecules. nih.gov

pH: The pH of the system affects the surface charge of the protein. By adjusting the pH relative to the isoelectric point (pI) of the target protein, its partitioning behavior can be significantly altered, allowing for selective separation. nih.govmdpi.com

Temperature: Temperature can influence both the phase diagram of the ATPS and the solubility of the biomolecule, thereby affecting the partition coefficient. nih.govresearchgate.net

The partitioning behavior is quantified by the partition coefficient (K), which is the ratio of the concentration of the biomolecule in the top phase to that in the bottom phase. nih.gov Optimization strategies, often employing experimental designs like the Box-Wilson method, aim to find the ideal combination of these factors to maximize the partition coefficient and the yield of the target biomolecule. nih.gov For instance, studies on other systems have shown that adjusting NaCl concentration and pH can lead to an optimal partition coefficient for proteins like bovine serum albumin. nih.gov

Table 1: Key Parameters for Optimization of Biomolecule Extraction in Aqueous Two-Phase Systems

| Parameter | Influence on Extraction | Optimization Goal |

|---|---|---|

| Ionic Liquid Concentration | Affects phase hydrophobicity and biomolecule solubility. | Achieve selective partitioning of the target biomolecule. |

| Salt Type and Concentration | Induces phase separation and modulates protein solubility. | Enhance partitioning to the desired phase. |

| pH | Alters the net charge of the biomolecule. | Control the electrostatic interactions to direct partitioning. |

| Temperature | Influences phase behavior and biomolecule stability. | Find a balance between separation efficiency and protein stability. |

Development of Bioactive Materials

The inherent antimicrobial properties of quaternary phosphonium (B103445) salts have led to their investigation in the development of various bioactive materials designed to combat microbial contamination.

This compound has been identified as a compound with notable antimicrobial properties. nih.gov Its efficacy stems from its molecular structure, which combines a positively charged phosphorus center with lipophilic alkyl chains. This amphiphilic nature facilitates interaction with and disruption of microbial cell membranes.

The assessment of its antimicrobial efficacy is typically conducted against a panel of clinically relevant microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. nih.gov The primary mechanisms of action for such quaternary onium salts involve the disruption of the cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death. mdpi.com

Quantitative assessment of antimicrobial activity is crucial for evaluating the potential of new formulations. Two common laboratory methods are employed for this purpose:

Minimum Inhibitory Concentration (MIC): This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. nih.govnih.gov It is a key indicator of the potency of the antimicrobial agent. For example, studies on other compounds have determined MIC values against S. aureus and E. coli to quantify their antibacterial strength. nih.gov

Zone of Inhibition Test: Also known as the Kirby-Bauer test, this is a qualitative or semi-quantitative method where a disk impregnated with the antimicrobial agent is placed on an agar (B569324) plate inoculated with a specific microorganism. microchemlab.com The agent diffuses into the agar, and if it is effective at inhibiting microbial growth, a clear circular area, or "zone of inhibition," will appear around the disk. microchemlab.commicrobe-investigations.com The diameter of this zone is proportional to the susceptibility of the microorganism to the agent. microbe-investigations.com

While specific MIC and zone of inhibition data for this compound are not detailed in the available literature, the general principles of these assays are used to evaluate its performance in various formulations.

Table 2: Methods for Assessing Antimicrobial Efficacy

| Method | Principle | Outcome |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration that inhibits visible microbial growth in a liquid culture. nih.gov | A quantitative value (e.g., in µg/mL) indicating the potency of the antimicrobial agent. nih.gov |

| Zone of Inhibition Test | Measures the diameter of a clear zone where microbial growth is inhibited around an antimicrobial-loaded disk on an agar plate. microchemlab.com | A qualitative or semi-quantitative measure (diameter in mm) of the susceptibility of a microorganism to the agent. microbe-investigations.com |

The prevention of microbial colonization on surfaces is a critical challenge in healthcare, food packaging, and other industries. nih.gov Engineering surfaces with inherent antibacterial properties is a promising strategy to mitigate this issue. Phosphonium salts, including this compound, are attractive candidates for creating such functionalized surfaces due to their biocidal activity. researchgate.net

The primary approach involves the immobilization of the phosphonium compound onto a substrate material. This can be achieved through various methods, such as covalent tethering or incorporation into a polymer matrix that forms the coating. researchgate.netrsc.org The goal is to create a surface that can kill microorganisms upon contact without releasing the antimicrobial agent into the environment, thereby providing long-lasting protection. researchgate.net

Research in this area has explored the development of photoactive coatings using materials like zinc oxide, which exhibit antibacterial activity against pathogens such as Staphylococcus aureus. researchgate.net The efficacy of these coatings is often evaluated by quantifying the reduction in the number of culturable cells on the surface compared to an untreated control surface. For instance, studies on functionalized surfaces have demonstrated over a 99.5% reduction in viable S. aureus cells. researchgate.net

The mechanism of action for these contact-killing surfaces relies on the high local concentration of the cationic phosphonium groups at the surface. When a bacterium comes into contact with the surface, the interaction between the positively charged phosphonium heads and the negatively charged bacterial cell membrane leads to membrane disruption and cell death. researchgate.net

Cellular and Molecular Pathway Modulation

Beyond its applications in bioseparation and antimicrobial materials, this compound is also being investigated as a tool to probe and modulate fundamental cellular processes.

Recent research has identified this compound (referred to as THPB in some studies) as a selective inhibitor of specific cellular signaling pathways, highlighting its potential as a tool for molecular and cellular biology research. nih.gov

A key finding is its role as an inhibitor of the nuclear factor of activated T cells (NFAT) signaling pathway. nih.gov The NFAT family of transcription factors is crucial for T-cell activation and the subsequent immune response, making it a significant target in immunology and pharmacology. nih.gov In a study utilizing an NFAT-dependent reporter assay, this compound was shown to inhibit NFAT-dependent gene expression. nih.gov

Furthermore, this inhibitory effect was linked to the modulation of downstream signaling events. Specifically, this compound was found to suppress the phosphorylation of the p70 ribosomal protein S6 kinase (p70S6K). nih.gov This kinase is involved in regulating cell growth, proliferation, and survival. The inhibition of p70S6K phosphorylation by this compound suggests a mechanism of action distinct from other known NFAT inhibitors like cyclosporin (B1163) A, which target the phosphatase calcineurin. nih.gov This unique mode of action makes it a valuable research tool for dissecting the complexities of T-cell signaling and the roles of p70S6K in cellular regulation.

The compound's ability to interfere with specific signaling cascades allows researchers to probe the function of these pathways in various cellular contexts, potentially uncovering new therapeutic targets for immune disorders and other diseases.

Table 3: Observed Effects of this compound on Cellular Signaling

| Cellular Target/Process | Observed Effect | Reference |

|---|---|---|

| NFAT-dependent reporter activity | Inhibition | nih.gov |

| Interleukin-2 (B1167480) (IL-2) induction | Inhibition at both mRNA and protein levels | nih.gov |

| NFAT1 dephosphorylation | No effect | nih.gov |

| p70 ribosomal protein S6 kinase (p70S6K) phosphorylation | Suppression | nih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | THPB |

| Bovine serum albumin | |

| Cyclosporin A | CsA |

| Interleukin-2 | IL-2 |

| Sodium chloride | NaCl |

Impact on Specific Intracellular Signaling Pathways (e.g., NFAT)

This compound (THPB) has been identified as a selective inhibitor of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The NFAT family of transcriptional factors is crucial for T-cell signaling and immune responses. Typically, signaling inhibitors like cyclosporin A (CsA) and tacrolimus (B1663567) function by inhibiting calcineurin, an enzyme that dephosphorylates NFAT proteins, which is a necessary step for their activation and nuclear translocation.

However, research has demonstrated that this compound operates through a different mechanism. ualberta.ca Unlike CsA, THPB does not prevent the dephosphorylation of the NFAT1 protein. Instead, it selectively inhibits NFAT-dependent reporter activity and suppresses the induction of interleukin-2 (IL-2), a critical cytokine in the immune response, at both the mRNA and protein levels following calcium stimulation. ualberta.ca This inhibitory action on IL-2 induction was found to be additive when used in conjunction with CsA, suggesting distinct mechanisms of action. ualberta.ca

The key finding from these investigations is that THPB's inhibitory effect on the NFAT signaling pathway is associated with the suppression of phosphorylation of the p70 ribosomal protein S6 kinase (p70S6K). ualberta.ca This indicates that this compound represents a novel class of NFAT signaling inhibitor that acts downstream or parallel to the calcineurin-mediated dephosphorylation of NFAT. ualberta.ca

| Parameter Investigated | Observation | Implication |

|---|---|---|

| NFAT-dependent reporter activity | Inhibited by THPB | THPB directly interferes with the NFAT signaling cascade. ualberta.ca |

| Interleukin-2 (IL-2) induction (mRNA and protein levels) | Inhibited by THPB | Demonstrates a functional consequence of NFAT pathway inhibition, impacting immune cell communication. ualberta.ca |

| Combined effect with Cyclosporin A (CsA) | Additive inhibition of IL-2 induction | Suggests THPB and CsA act via different mechanisms to inhibit the pathway. ualberta.ca |

| Dephosphorylation of NFAT1 | Not affected by THPB | Distinguishes THPB's mechanism from traditional calcineurin inhibitors like CsA. ualberta.ca |

| Phosphorylation of p70 ribosomal protein S6 kinase (p70S6K) | Suppressed by THPB | Identifies a key molecular target associated with THPB's novel inhibitory action on NFAT signaling. ualberta.ca |

Pharmaceutical and Drug Delivery Systems

This compound is a quaternary phosphonium salt recognized for its properties as a cationic surfactant. chemimpex.combiosynth.com This characteristic is of significant interest in pharmaceutical sciences, particularly for addressing the challenge of poor drug solubility, which is a major hurdle for the bioavailability of many new chemical entities. nih.govnih.gov

The molecular structure of this compound, featuring a positively charged phosphonium head and long hydrophobic alkyl chains (one hexadecyl and three butyl groups), makes it amphiphilic. In aqueous solutions, surfactant molecules like this can self-assemble into colloidal-sized clusters known as micelles above a certain concentration. ualberta.canih.gov These micelles have a hydrophobic core and a hydrophilic surface. This structure allows them to encapsulate poorly water-soluble (hydrophobic) drug molecules within their core, effectively increasing the drug's solubility in the aqueous medium. ualberta.cawikipedia.org This process, known as micellar solubilization, is a powerful technique used in pharmaceutical formulations to dissolve hydrophobic drugs. ualberta.cawikipedia.org While specific studies quantifying the solubility enhancement of particular drugs by this compound are not detailed in the available literature, its established surfactant properties strongly suggest its potential utility for this purpose. chemimpex.com

In addition to solubility, the kinetics of drug release from a dosage form are critical for therapeutic efficacy. nih.govrsc.org The inclusion of surfactants can modify these kinetics. When incorporated into drug delivery systems, such as liposomes or nanoparticles, this compound could influence the rate at which the encapsulated drug is released. For instance, its integration into a lipid bilayer could alter membrane fluidity and permeability, potentially leading to a more controlled or sustained release profile. pharmaexcipients.com A common challenge in sustained-release formulations is the "initial burst release," where a large fraction of the drug is released prematurely. nih.gov The formulation of drugs with excipients like this compound could potentially mitigate this effect by creating a more stable drug-carrier matrix, ensuring a gradual and prolonged release. pharmaexcipients.comnih.gov

Analytical Chemistry Methodologies Employing Tributylhexadecylphosphonium Bromide

Design of Advanced Detection Systems and Nanoprobes

The functional capabilities of Tributylhexadecylphosphonium bromide have been harnessed to create innovative detection systems, particularly in the realm of colorimetric nanoprobes. These systems offer sensitive and selective analysis, which is crucial for monitoring various analytes in complex matrices.

Gold nanoparticles (AuNPs) are widely utilized in colorimetric sensing due to their distinct optical properties, which are sensitive to their aggregation state. The modification of AuNPs with this compound has been shown to be an effective strategy for the development of novel colorimetric nanoprobes. This approach has been particularly successful in the detection of metal-organic complexes in aqueous environments.

A notable application of this compound-modified AuNPs is in the selective detection of chromium(III)-organic complexes. nih.govnih.govresearchgate.net Traditional nanoprobes are often designed for the detection of free metal ions and may not be suitable for the detection of complexed metal species, which are more common in real water samples. nih.govnih.govresearchgate.net By coating AuNPs with the cationic surfactant this compound, a colorimetric nanoprobe for complexed Cr(III) species has been developed. nih.govnih.govresearchgate.net This system allows for detection through both visual observation and UV-vis spectroscopy, with detection limits significantly lower than the maximum allowable levels in industrial effluents as regulated by environmental protection agencies. nih.govnih.govresearchgate.net The high selectivity of this nanoprobe against various interfering substances, including free ions and other metal-citrate complexes, highlights its robustness for real-world applications. nih.govnih.govresearchgate.net

Table 1: Performance of this compound-Modified Gold Nanoprobe for Cr(III)-Organic Complex Detection

| Parameter | Value |

|---|---|

| Analyte | Cr(III)-Organic Complexes |

| Detection Method | Colorimetric (Naked Eye and UV-vis Spectroscopy) |

| Limit of Detection (Naked Eye) | 8.0 μM |

| Limit of Detection (UV-vis) | 0.29 μM |

| Stability | Stable for 30 days at room temperature |

The detection mechanism of the this compound-modified AuNPs is based on analyte-induced aggregation. nih.govnih.govresearchgate.net The unique hydrolysis and slow decomplexation of Cr(III) are believed to facilitate a specific interaction between the Cr(III)-citrate complex and the modified AuNPs. nih.govnih.govresearchgate.net This interaction leads to the aggregation of the nanoparticles, which in turn causes a visible color change of the solution from red to blue. This phenomenon is a result of the change in the surface plasmon resonance of the gold nanoparticles as the interparticle distance decreases.

Colorimetric Nanoprobe Development Using this compound-Modified Gold Nanoparticles

Extraction and Preconcentration Techniques in Analytical Chemistry

This compound also plays a crucial role as an ionic liquid in modern extraction and preconcentration techniques. Its application in in situ ionic liquid microextraction has proven to be an efficient method for the isolation and enrichment of trace analytes from various samples.

In situ ionic liquid microextraction is an environmentally friendly sample preparation technique that has been successfully employed for the enrichment of various analytes. nih.govnih.gov In this method, a hydrophobic ionic liquid is formed in situ, creating fine microdroplets that can efficiently extract target compounds from a sample solution. nih.gov this compound, in combination with an ion-exchange reagent like potassium hexafluorophosphate (KPF6), is used to generate a hydrophobic ionic liquid, tributylhexadecylphosphonium hexafluorophosphate ([P44416][PF6]), directly within the sample matrix. nih.gov This process avoids the need for a dispersion solvent and allows for rapid and efficient extraction. nih.gov

The in situ ionic liquid microextraction method using this compound has been effectively applied to the preconcentration of triazole fungicides in food samples. nih.gov Triazole fungicides are a class of widely used agricultural pesticides that can pose risks to human health and the environment. nih.gov The developed microextraction method, followed by high-performance liquid chromatography (HPLC) analysis, provides a reliable and sensitive approach for the selective extraction and quantification of these fungicides. nih.gov The optimized technique has demonstrated a good linear range, high extraction recovery, and low limits of detection for several triazole fungicides in complex matrices such as honey, fruit juice, and eggs. nih.gov

Table 2: Application of In Situ Ionic Liquid Microextraction with this compound for Triazole Fungicide Analysis

| Parameter | Details |

|---|---|

| Target Analytes | Triazole Fungicides |

| Extraction Method | In Situ Ionic Liquid Microextraction |

| Ionic Liquid Precursor | This compound and Potassium hexafluorophosphate |

| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |

| Sample Matrices | Honey, Fruit Juice, Eggs |

| Recoveries | 62-112% |

| Limit of Detection | 30-50 μg L⁻¹ |

Spectroscopic and Microscopic Characterization in this compound Research

The comprehensive characterization of this compound relies on a suite of advanced analytical methodologies. These techniques provide detailed insights into its chemical structure, composition, thermal stability, and morphology.

Application of Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in this compound. The infrared spectrum of this quaternary phosphonium (B103445) salt is dominated by absorption bands corresponding to the vibrations of its long alkyl chains.

The most prominent features in the FT-IR spectrum are the C-H stretching and bending vibrations of the hexadecyl and butyl groups. Specifically, the asymmetric and symmetric stretching vibrations of the methylene (-CH2-) and methyl (-CH3) groups are observed in the 2850-2960 cm⁻¹ region. Additional characteristic peaks include the scissoring, wagging, and rocking vibrations of the methylene groups, which typically appear in the 1465-1375 cm⁻¹ region. The presence of the P-C bond can also be identified, although its absorption may be weak and appear in the fingerprint region.

A representative FT-IR spectrum of this compound can be obtained from a crystalline melt, providing a clear depiction of its vibrational modes. nih.gov

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2970 | Asymmetric C-H Stretch | -CH₃ |

| 2865 - 2885 | Symmetric C-H Stretch | -CH₃ |

| 2915 - 2935 | Asymmetric C-H Stretch | -CH₂- |

| 2845 - 2865 | Symmetric C-H Stretch | -CH₂- |

| 1460 - 1475 | C-H Scissoring (Bending) | -CH₂- |

| 1370 - 1385 | C-H Symmetric Bending | -CH₃ |

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the alkyl chains give rise to characteristic signals. The terminal methyl protons of the butyl and hexadecyl chains typically appear as triplets at the most upfield positions. The methylene protons adjacent to the phosphorus atom are deshielded and appear as a multiplet at a downfield chemical shift compared to the other methylene groups in the chains. The remaining methylene protons of both the butyl and hexadecyl chains produce a complex multiplet in the upfield region.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique chemical environment. The carbons of the methyl groups appear at the highest field. The carbons of the methylene groups adjacent to the phosphorus atom are observed at a lower field due to the electron-withdrawing effect of the phosphonium center. The other methylene carbons of the long alkyl chains resonate in a narrow range in the upfield region. Spectral data for this compound are available in public databases, confirming its structure. nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (Hexadecyl & Butyl) | 0.8 - 1.0 | Triplet |

| -(CH₂)n- (Bulk of Chains) | 1.2 - 1.6 | Multiplet |

| -CH₂-P⁺ | 2.2 - 2.5 | Multiplet |

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| CH₃ (Terminal) | 13 - 15 |

| -(CH₂)n- (Bulk of Chains) | 22 - 32 |

| -CH₂-P⁺ | 20 - 25 (with P-C coupling) |

| α-CH₂ (Butyl) | 23 - 25 (with P-C coupling) |

| β-CH₂ (Butyl) | 23 - 25 |

| γ-CH₂ (Butyl) | 13 - 14 |

X-ray Diffraction (XRD) for Structural Analysis

X-ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of solid materials. For this compound, which exists as a white solid, XRD analysis can provide information about its crystal lattice, including the arrangement of the phosphonium cations and bromide anions in the solid state. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline structure. While specific XRD powder patterns for pure this compound are not widely published in public databases, the technique is crucial for confirming the crystalline nature of the material and for studying any polymorphic forms.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of this compound. By monitoring the change in mass of a sample as a function of temperature, TGA can determine the temperatures at which the compound begins to decompose and the various stages of its thermal degradation. For a quaternary phosphonium salt like this compound, the TGA curve would typically show a stable region at lower temperatures, followed by one or more mass loss steps at elevated temperatures corresponding to the decomposition of the organic components. This information is vital for understanding the material's thermal limitations.

Electron Microscopy (SEM, TEM) for Morphological Studies

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of this compound. An XPS analysis would confirm the presence of phosphorus (P), carbon (C), and bromine (Br) on the sample's surface. High-resolution spectra of the P 2p, C 1s, and Br 3d regions would provide insights into the chemical bonding environment of these elements. For instance, the binding energy of the P 2p peak would be characteristic of the phosphonium cation (P⁺), and the Br 3d signal would correspond to the bromide anion (Br⁻). This technique is particularly useful for assessing the purity of the compound's surface and for studying its interaction with other materials.

Environmental Sustainability and Circular Economy Contributions of Tributylhexadecylphosphonium Bromide

Strategies for Plastic Waste Valorization

The accumulation of plastic waste, especially polyethylene (B3416737) terephthalate (B1205515) (PET), presents a major environmental challenge. Chemical recycling offers a promising solution to convert this waste back into its constituent monomers, which can then be used to produce virgin-quality polymers, thus closing the loop. Tributylhexadecylphosphonium bromide plays a crucial role in enhancing the efficiency of these recycling strategies.

This compound is particularly effective as a phase transfer catalyst (PTC) in the alkaline hydrolysis of PET. mdpi.comresearchgate.netresearchgate.net This process breaks down the polymer into its monomers: terephthalic acid (TPA) and ethylene (B1197577) glycol. researchgate.net In this two-phase system (solid PET and aqueous alkaline solution), the catalyst facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic polymer phase. mdpi.com The phosphonium (B103445) cation forms an ion-pair complex with the hydroxide anion, making it more lipophilic and enabling it to attack the carbonyl groups of the PET polymer chain, thus accelerating depolymerization. mdpi.com

The use of this compound significantly enhances the reaction kinetics compared to non-catalyzed hydrolysis. researchgate.net Research has shown it to be one of the most effective catalysts among various phosphonium and ammonium (B1175870) salts tested for this purpose. mdpi.comresearchgate.net Under alkaline conditions at 80°C, complete conversion (>90%) of solid PET can be achieved in just 1.5 hours with the catalyst, whereas the same conversion takes 10 hours without it. researchgate.net This dramatic reduction in reaction time is achieved at relatively low catalyst concentrations and temperatures. researchgate.net

| Condition | Reaction Time for >90% Conversion | PET Conversion at 1.5 hours |

|---|---|---|

| With TBHDPB Catalyst | 1.5 hours | >90% |

| Without Catalyst | 10 hours | 23% |

This table is based on data presented in the research, highlighting the catalytic efficiency of this compound. mdpi.comresearchgate.net

The primary products of the catalyzed alkaline hydrolysis of PET are ethylene glycol and a disodium (B8443419) salt of terephthalic acid, which remains in the solution. mdpi.com To recover the valuable terephthalic acid (TPA) monomer, the solution is neutralized with an acid, such as sulfuric acid or hydrochloric acid. mdpi.comnih.gov This acidification causes the TPA to precipitate as a solid, which can then be separated from the solution by filtration. mdpi.comlakeheadu.ca

The recovered TPA is subsequently washed with deionized water to remove any remaining impurities, such as salts or unreacted reagents. mdpi.com This purification process yields high-purity TPA that is suitable for use as a feedstock for the synthesis of new materials. rsc.org The ability to efficiently recover TPA from PET waste is a critical step in establishing a circular economy for plastics, as it provides a renewable source for polymer production, reducing reliance on fossil fuels. lakeheadu.canih.gov

A significant application for the high-purity terephthalic acid recovered from PET waste is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are a class of porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. rsc.org Their high surface area and tunable properties make them suitable for a wide range of applications, including gas storage, separation, and catalysis. rsc.orgalfachemic.com

Research has successfully demonstrated that TPA obtained from the hydrolysis of PET waste, catalyzed by compounds like this compound, can be directly used as a ligand to synthesize MOFs. mdpi.com For example, the recovered TPA has been used to synthesize MOF-5, a well-known framework composed of zinc nodes and terephthalate linkers. researchgate.net This strategy not only provides a sustainable route for managing plastic waste but also adds significant value by converting it into advanced functional materials, showcasing an innovative pathway within the circular economy. mdpi.comresearchgate.net

Adherence to Green Chemistry Principles in this compound Applications

The use of this compound in PET recycling aligns with several of the 12 Principles of Green Chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Catalysis (Principle 9): Catalytic reagents are superior to stoichiometric reagents. researchgate.net this compound acts as a catalyst, used in small amounts to greatly accelerate the hydrolysis reaction, avoiding the need for large quantities of reagents that would otherwise be required to achieve similar results. researchgate.netresearchgate.net

Design for Energy Efficiency (Principle 6): The catalyst allows the reaction to proceed efficiently at lower temperatures (e.g., 80°C), reducing the energy requirements and associated environmental and economic impacts compared to high-temperature and high-pressure hydrolysis methods. mdpi.comresearchgate.net

Prevention (Principle 1): By enabling the efficient conversion of plastic waste into valuable monomers, this process helps prevent pollution and reduces the volume of plastic sent to landfills or incinerators. researchgate.net It is better to prevent waste than to treat or clean it up after it has been created. researchgate.net

Atom Economy (Principle 2): Chemical recycling processes like hydrolysis aim to break down the polymer into its constituent monomers, which can then be fully reincorporated into new products, maximizing the use of all materials from the waste feedstock. researchgate.net

The application of phase transfer catalysis, in general, is recognized as a powerful and sustainable method in organic synthesis. Quaternary phosphonium salts, in particular, are noted for their high thermal stability and catalytic efficiency.

Catalyst Recovery and Regeneration Protocols for Sustainable Processes

For a catalytic process to be truly sustainable and economically viable, the ability to recover and reuse the catalyst is essential. This aligns with green chemistry principles by minimizing waste and reducing costs. Protocols have been developed for the recovery of this compound following the hydrolysis of PET.